

An In-depth Technical Guide to 2,6-Dimethylphenol (CAS 576-26-1)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethylphenol

Cat. No.: B3422313

[Get Quote](#)

Introduction: Beyond a Simple Phenol

2,6-Dimethylphenol (CAS 576-26-1), also known as 2,6-xylenol, is a substituted phenolic compound of significant industrial and research interest.^{[1][2]} While structurally a simple derivative of phenol, the steric hindrance imposed by the two ortho-methyl groups profoundly influences its reactivity, making it a highly selective and valuable precursor in polymer chemistry and pharmaceutical synthesis.^[3] This guide provides a comprehensive overview of its core properties, synthesis, key applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Core Identifiers and Physical Properties

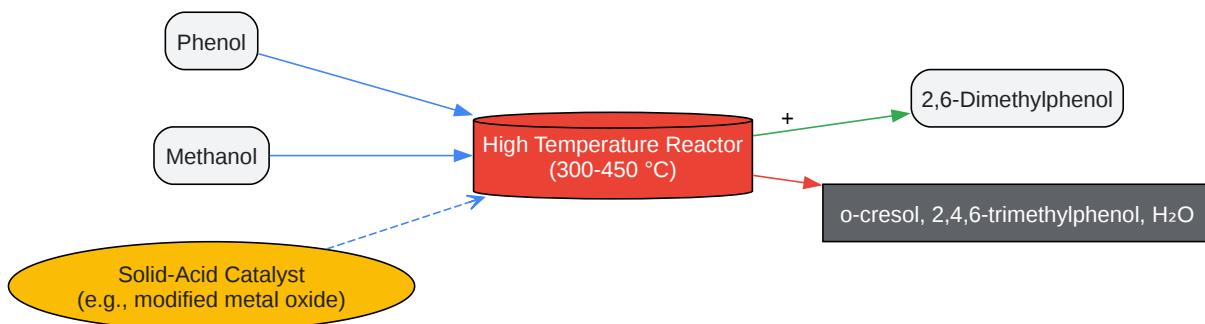
2,6-Dimethylphenol is a colorless to off-white crystalline solid under standard conditions, often characterized by a sweet, tarry, or medicinal odor.^{[1][3][4][5]} Its key identifiers and physicochemical properties are summarized below.

Property	Value	Source(s)
CAS Number	576-26-1	[1] [3] [6]
Molecular Formula	C ₈ H ₁₀ O	[1] [3]
Molecular Weight	122.16 g/mol	[1] [3] [7]
Appearance	White to off-white crystalline solid	[1] [3] [8]
Melting Point	43-48 °C (109-118 °F)	[2] [3] [8] [9]
Boiling Point	~203 °C (397 °F)	[2] [3] [6]
Density	~1.13 g/cm ³	[2] [6]
Flash Point	~73-86 °C (163-187 °F)	[1] [2] [4] [5]
Water Solubility	Limited (~1.5 - 6.05 g/L at 25 °C)	[1] [3] [8]
Solubility in Organic Solvents	Soluble in ethanol, ether, benzene, and chloroform	[3] [8]
log K _{ow} (Octanol-Water Partition Coefficient)	2.36	[1]

Spectroscopic Signature

Spectroscopic data is critical for the identification and quantification of **2,6-dimethylphenol**.

- **¹H and ¹³C NMR Spectroscopy:** The symmetry of the **2,6-dimethylphenol** molecule results in a relatively simple NMR spectrum, which is a key feature for its characterization. The proton NMR spectrum typically shows distinct signals for the methyl protons, the aromatic protons, and the hydroxyl proton.
- **Infrared (IR) Spectroscopy:** The IR spectrum of **2,6-dimethylphenol** is characterized by a prominent broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl group. Additional characteristic peaks arise from C-H stretching of the methyl and aromatic groups, and C=C stretching within the benzene ring.[\[10\]](#)

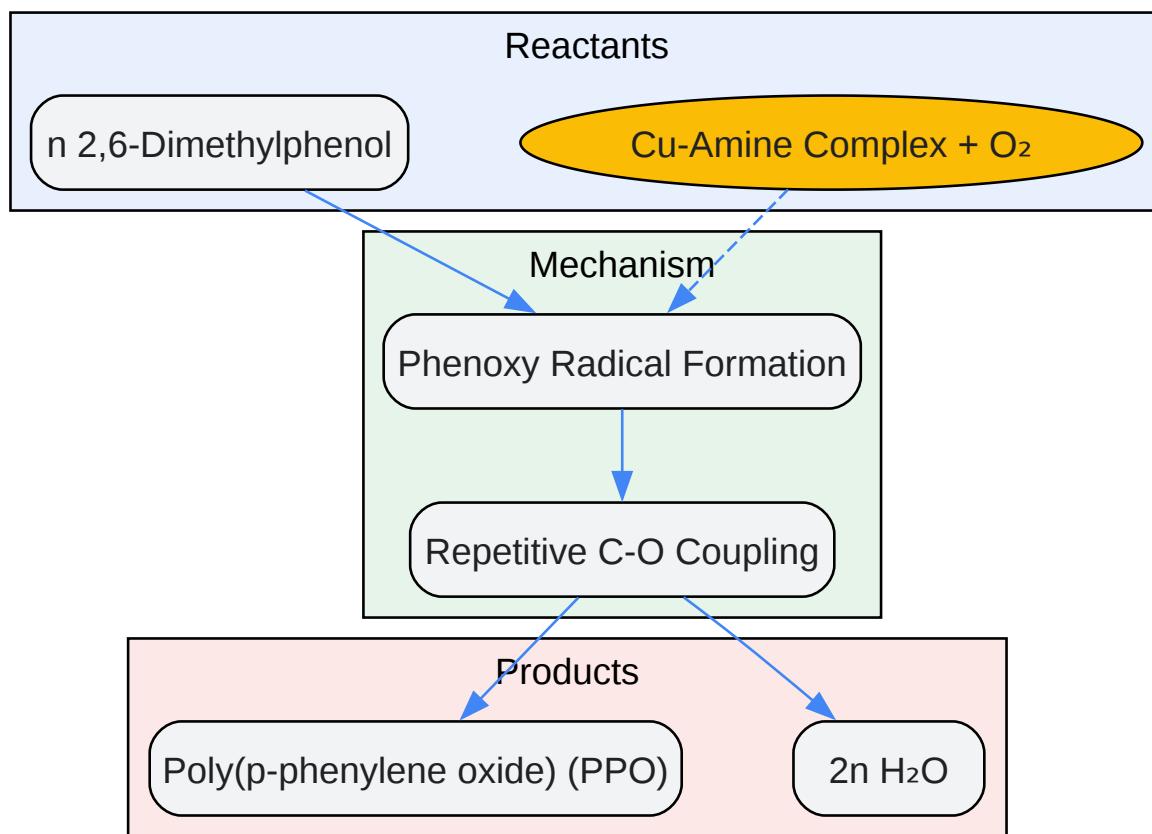

- Mass Spectrometry (MS): Electron ionization mass spectrometry of **2,6-dimethylphenol** typically shows a strong molecular ion peak (M^+) at m/z 122, corresponding to its molecular weight.[11]

Part 2: Synthesis and Key Reactions

Industrial Synthesis: Ortho-Alkylation of Phenol

The primary industrial route to **2,6-dimethylphenol** is the selective ortho-alkylation of phenol with methanol.[1][2][12] This gas-phase reaction is conducted at high temperatures (300-450 °C) over a solid-acid catalyst, often a modified metal oxide.[1][12]

The choice of catalyst is crucial for achieving high selectivity for the 2,6-isomer over other potential products like o-cresol and 2,4,6-trimethylphenol. The process often involves a fluidized bed reactor to manage the exothermic nature of the reaction and to ensure efficient contact between the reactants and the catalyst.[12]


[Click to download full resolution via product page](#)

Caption: Industrial synthesis of **2,6-dimethylphenol**.

Oxidative Coupling Polymerization: The Gateway to High-Performance Polymers

Arguably the most significant reaction of **2,6-dimethylphenol** is its oxidative coupling polymerization to form poly(p-phenylene oxide) (PPO), also known as poly(phenylene ether) (PPE).[3][12] This reaction, often catalyzed by a copper-amine complex, proceeds via the formation of a phenoxy radical, followed by repetitive C-O coupling.[13][14]

The steric hindrance from the two methyl groups prevents unwanted C-C coupling, leading to a linear, high-molecular-weight thermoplastic.[3] PPO is a high-performance engineering plastic known for its excellent thermal stability, dimensional stability, and electrical insulation properties.[3][12]

[Click to download full resolution via product page](#)

Caption: Oxidative coupling polymerization of **2,6-dimethylphenol** to PPO.

Part 3: Core Applications in Industry and Research

The unique reactivity of **2,6-dimethylphenol** makes it a cornerstone for several advanced materials.

- **Polymer Synthesis:** As detailed above, its primary application is as a monomer for PPO production.[3][12] PPO is often blended with other polymers like polystyrene to enhance its processability and is widely used in automotive parts, electronics, and medical devices.[3][12]
- **Pharmaceutical Intermediate:** **2,6-Dimethylphenol** is a critical starting material in the synthesis of various pharmaceuticals. A prominent example is its use in the production of Propofol, a widely used intravenous anesthetic agent.[3] The purity of **2,6-dimethylphenol** is paramount in this application to ensure the safety and efficacy of the final drug product.
- **Antioxidants and Stabilizers:** Phenolic compounds are known for their antioxidant properties. Derivatives of **2,6-dimethylphenol** are synthesized for use as antioxidants and stabilizers in plastics, rubbers, and oils to prevent oxidative degradation.[3][8][12]
- **Other Chemical Synthesis:** It also serves as a versatile intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.[3]

Part 4: Analytical Methodologies

Accurate quantification and identification of **2,6-dimethylphenol** are essential for quality control and research.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the predominant techniques for the analysis of **2,6-dimethylphenol**.

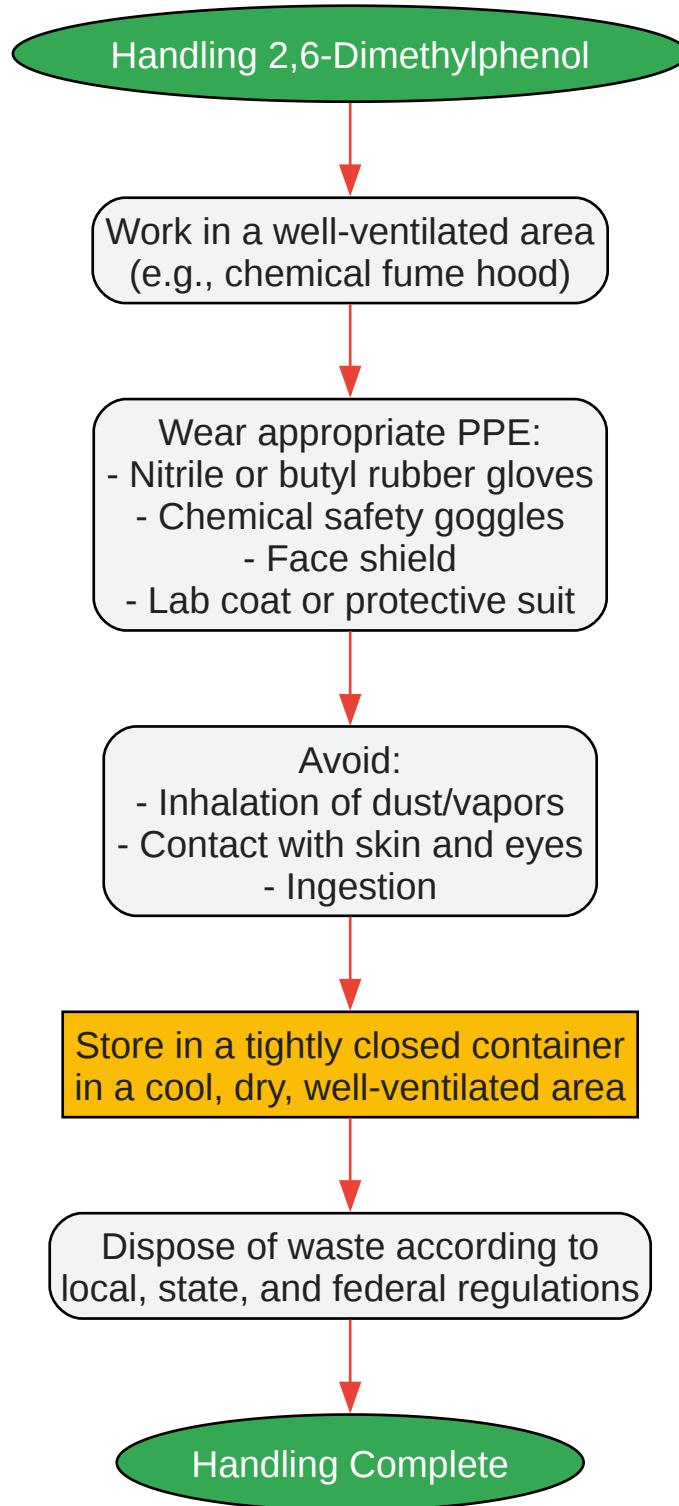
Protocol: Quantification of **2,6-Dimethylphenol** by Reversed-Phase HPLC

- **System Preparation:** An HPLC system equipped with a UV detector and a C18 reversed-phase column is required.
- **Mobile Phase:** A typical mobile phase consists of an isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation from

other components in the sample matrix.

- **Sample Preparation:** Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter to remove particulate matter.
- **Injection and Detection:** A defined volume (e.g., 10-20 µL) of the sample is injected onto the column. Detection is typically performed at a wavelength of around 215 nm, where phenolic compounds exhibit strong absorbance.[\[1\]](#)
- **Quantification:** A calibration curve is generated using standards of known **2,6-dimethylphenol** concentrations to quantify the amount in the unknown sample.

Part 5: Safety, Toxicology, and Handling


2,6-Dimethylphenol is a hazardous substance and must be handled with appropriate precautions.

Toxicological Profile

- **Acute Toxicity:** It is classified as toxic if swallowed or in contact with skin.[\[6\]](#)[\[7\]](#)[\[15\]](#)[\[16\]](#) The oral LD50 in rats is approximately 296 mg/kg, and the dermal LD50 in rabbits is 1,000 mg/kg.[\[7\]](#)
- **Corrosivity:** It causes severe skin burns and eye damage.[\[6\]](#)[\[7\]](#)[\[15\]](#) Contact with skin may initially cause white discoloration, followed by redness and burns.[\[4\]](#)
- **Inhalation Hazard:** Inhalation can be highly toxic and may cause severe irritation of the respiratory system, potentially leading to chemical pneumonitis and pulmonary edema.[\[4\]](#)
- **Environmental Hazard:** **2,6-Dimethylphenol** is toxic to aquatic life with long-lasting effects.[\[6\]](#)[\[7\]](#)[\[15\]](#)

Handling and Personal Protective Equipment (PPE)

Workflow: Safe Handling of **2,6-Dimethylphenol**

[Click to download full resolution via product page](#)

Caption: Workflow for safe handling of **2,6-dimethylphenol**.

First Aid Measures

Immediate action is critical in case of exposure.

- Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing.[4][15] Seek immediate medical attention.[4][7][15]
- Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[7][15] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7][15]
- Ingestion: Do NOT induce vomiting.[15] Rinse mouth and call a poison control center or doctor immediately.[6][7][15]
- Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][15] Seek immediate medical attention.[6][15]

Conclusion

2,6-Dimethylphenol is a pivotal chemical intermediate whose industrial and scientific value is derived from the unique steric and electronic properties conferred by its ortho-methyl substituents. Its role in the production of high-performance polymers like PPO and as a precursor to essential pharmaceuticals underscores its importance. However, its significant toxicity necessitates strict adherence to safety protocols. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Xylenol - Wikipedia [en.wikipedia.org]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. 2,6-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 2,6-xylenol, 576-26-1 [thegoodsentscompany.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Phenol, 2,6-dimethyl- [webbook.nist.gov]
- 11. Phenol, 2,6-dimethyl- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Dimethylphenol (CAS 576-26-1)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3422313#2-6-dimethylphenol-cas-number-576-26-1-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com